N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide
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Overview
Description
N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as aromatic aldehydes, phthalhydrazide, and active methylene compounds under catalytic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment of the naphthyl group: This can be accomplished through a coupling reaction using naphthyl derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- 1H-pyrazolo[1,2-b]phthalazine-5,10-diones
- Pyrazolo[1,5-c]quinazolines
Uniqueness
N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H17F3N4O |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C26H17F3N4O/c27-26(28,29)24-19-13-12-16-7-2-4-10-18(16)23(19)31-22-14-21(32-33(22)24)25(34)30-20-11-5-8-15-6-1-3-9-17(15)20/h1-11,14H,12-13H2,(H,30,34) |
InChI Key |
JVDWJYOWXRNWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N3C(=CC(=N3)C(=O)NC4=CC=CC5=CC=CC=C54)N=C2C6=CC=CC=C61)C(F)(F)F |
Origin of Product |
United States |
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